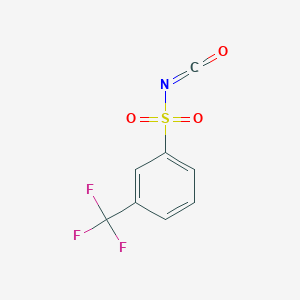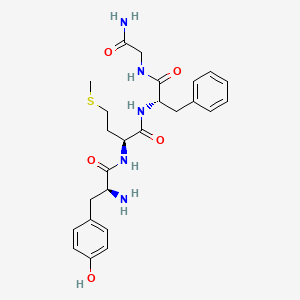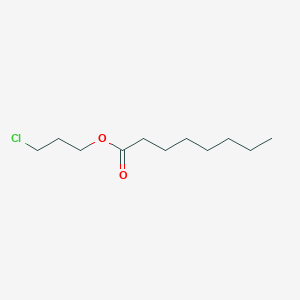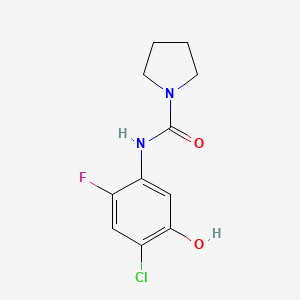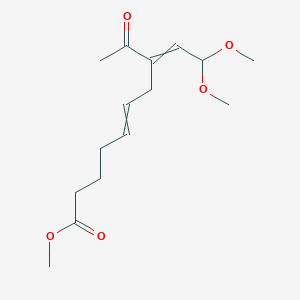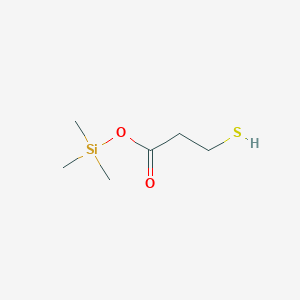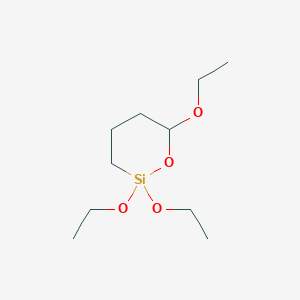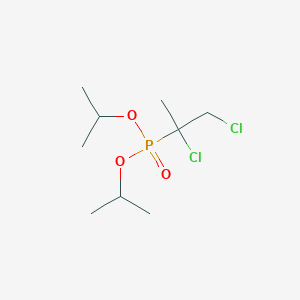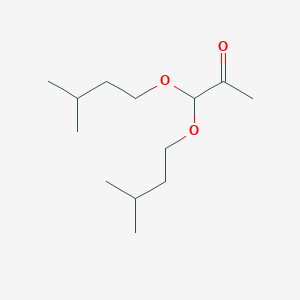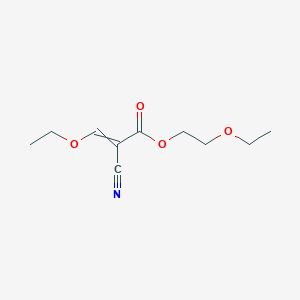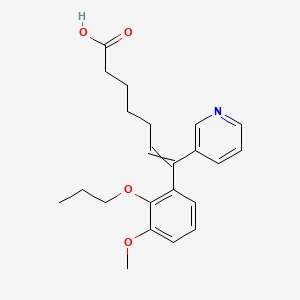
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that belongs to the class of heptenoic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. The starting materials might include 3-methoxy-2-propoxybenzene and pyridine derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining aldehydes and ketones to form the heptenoic acid backbone.
Esterification: Forming esters which are then hydrolyzed to yield the carboxylic acid.
Substitution Reactions: Introducing the methoxy and propoxy groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalytic Processes: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Investigated for therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
7-Phenylhept-6-enoic acid: Lacks the methoxy and pyridinyl groups.
7-(3-Methoxyphenyl)hept-6-enoic acid: Similar but without the propoxy group.
7-(Pyridin-3-yl)hept-6-enoic acid: Similar but without the methoxy and propoxy groups.
Uniqueness
The presence of both methoxy and propoxy groups, along with the pyridinyl moiety, makes 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
89667-62-9 |
|---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7-(3-methoxy-2-propoxyphenyl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-15-27-22-19(11-7-12-20(22)26-2)18(17-9-8-14-23-16-17)10-5-4-6-13-21(24)25/h7-12,14,16H,3-6,13,15H2,1-2H3,(H,24,25) |
InChI Key |
MYMIVIDUXKKQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
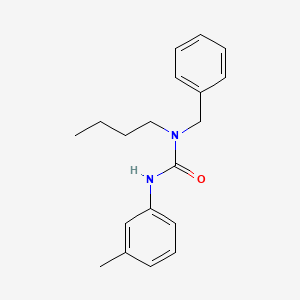
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
